![molecular formula C12H13ClFNO2 B5656770 4-(2-chloro-5-fluorobenzyl)-1,4-oxazepan-5-one](/img/structure/B5656770.png)
4-(2-chloro-5-fluorobenzyl)-1,4-oxazepan-5-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including reductive amination, cyclization, and nucleophilic substitution. For instance, the synthesis of potent nonpeptide CCR1 antagonists involves a module-assisted two-step one-pot procedure, highlighting the complexity and precision required in synthesizing such compounds (Mäding et al., 2006). Additionally, solid-phase synthesis techniques have been employed for the efficient assembly of heterocyclic scaffolds, demonstrating the versatility of synthetic approaches in this area of chemistry (Lemrová & Soural, 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction and NMR spectroscopy to determine the arrangement of atoms within a compound. Studies on related heterocyclic compounds reveal the importance of isomorphism and isostructural variations, which can significantly impact the compound's chemical behavior and interaction with other molecules (Acosta et al., 2009).
properties
IUPAC Name |
4-[(2-chloro-5-fluorophenyl)methyl]-1,4-oxazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-11-2-1-10(14)7-9(11)8-15-4-6-17-5-3-12(15)16/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMJOBUTHPKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(C1=O)CC2=C(C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-fluorobenzyl)-1,4-oxazepan-5-one |
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